Tenacissoside G

Description

Properties

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDJGUWKOIBIKY-SGFNNURDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tenacissoside G: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine. This document provides a comprehensive technical overview of the chemical structure, properties, and known biological activities of Tenacissoside G, with a focus on its potential as a modulator of multidrug resistance in cancer.

Chemical Structure and Properties

Tenacissoside G is a complex glycoside with a pregnane-type steroidal aglycone. The sugar moieties are attached to the C-3 position of the steroid nucleus.

Chemical Structure:

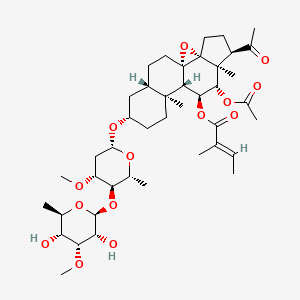

Figure 1: Chemical structure of Tenacissoside G.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄O₁₄ | [1][2] |

| Molecular Weight | 792.95 g/mol | [1][3] |

| Appearance | White powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| CAS Number | 191729-43-8 | [3] |

Isolation and Purification

While detailed, step-by-step protocols for the isolation of Tenacissoside G are not extensively published, the general procedure involves solvent extraction of the dried stems of Marsdenia tenacissima followed by various chromatographic techniques.

General Experimental Protocol:

-

Extraction: The dried and powdered stems of Marsdenia tenacissima are typically extracted with a solvent such as chloroform or ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity.

-

Chromatographic Separation: The fraction containing C21 steroids is further purified using a combination of chromatographic methods. These may include:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Preparative High-Performance Liquid Chromatography (PHPLC)

-

The fractions are monitored by Thin-Layer Chromatography (TLC) to identify and isolate the pure compound. The structure of the isolated Tenacissoside G is then confirmed by spectroscopic methods.

Spectroscopic Data

Mass Spectrometry Data:

Quantitative analysis of Tenacissoside G is often performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes the key parameters for its detection.

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [4] |

| Monitored Reaction (MRM) | m/z 815.5 ⟶ 755.5 | [4] |

| Cone Voltage | 96 V | [4] |

| Collision Voltage | 26 V | [4] |

Biological Activity and Signaling Pathway

Tenacissoside G has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress P-glycoprotein (P-gp).[1][3] Specifically, it has been demonstrated to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[5]

Experimental Protocol for Assessing Paclitaxel Resistance Reversal (General Overview):

-

Cell Culture: Paclitaxel-resistant ovarian cancer cells (e.g., A2780/T) are cultured.

-

Cytotoxicity Assay (CCK-8): Cells are treated with varying concentrations of paclitaxel in the presence or absence of Tenacissoside G to determine the reversal of resistance.

-

Apoptosis Assays: Apoptosis is assessed using methods such as Hoechst 33342 staining and flow cytometry.

-

Migration Assay: The effect on cell migration is evaluated using a wound-healing assay.

-

Western Blot and RT-PCR: The expression levels of proteins and mRNA in the Src/PTN/P-gp signaling pathway are determined to elucidate the mechanism of action.[5]

Signaling Pathway Diagram:

The following diagram illustrates the proposed mechanism by which Tenacissoside G reverses paclitaxel resistance.

Tenacissoside G inhibits Src phosphorylation, downregulating PTN and P-gp.

Conclusion

Tenacissoside G is a promising natural product with a well-defined chemical structure and significant biological activity. Its ability to reverse multidrug resistance in cancer cells by targeting the Src/PTN/P-gp signaling pathway makes it a valuable lead compound for further investigation in drug development programs aimed at overcoming chemotherapy resistance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. [C21 steroids from the stems of Marsdenia tenacissima] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside G: A Technical Guide to its Role in Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising agent for reversing multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of Tenacissoside G, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its investigation. The primary focus is on its ability to circumvent paclitaxel resistance in ovarian cancer through the inhibition of the Src/PTN/P-gp signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology and drug development, providing the foundational information necessary to design and execute further studies on this potent MDR modulator.

Physicochemical Properties of Tenacissoside G

Tenacissoside G is a naturally occurring compound with specific chemical characteristics that are crucial for its handling and experimental use.

| Property | Value | Reference |

| CAS Number | 191729-43-8 | [1][2] |

| Molecular Weight | 792.95 g/mol | [2] |

| Molecular Formula | C42H64O14 | [2] |

Mechanism of Action: Reversing Multidrug Resistance

Tenacissoside G has been shown to effectively reverse multidrug resistance in cancer cells, particularly in paclitaxel-resistant ovarian cancer.[1] The primary mechanism involves the inhibition of the Src/Pleiotrophin (PTN)/P-glycoprotein (P-gp) signaling axis.[1]

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to MDR in cancer. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy.

Tenacissoside G's intervention in the Src/PTN/P-gp pathway leads to a downstream reduction in P-gp expression and activity. This inhibition of the efflux pump results in the intracellular accumulation of chemotherapeutic agents like paclitaxel, restoring their cytotoxic effects against resistant cancer cells.

Signaling Pathway Diagram

Caption: Tenacissoside G inhibits the Src/PTN/P-gp signaling axis to reverse multidrug resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of Tenacissoside G on cancer cells.

Cell Culture

-

Cell Line: Paclitaxel-resistant human ovarian cancer cell line (A2780/T).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity (CCK-8 Assay)

This assay is used to determine the effect of Tenacissoside G, alone or in combination with paclitaxel, on the viability of cancer cells.

-

Procedure:

-

Seed A2780/T cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of Tenacissoside G, paclitaxel, or a combination of both for 48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability relative to untreated control cells.

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the induction of apoptosis in cancer cells following treatment.

-

Procedure:

-

Seed A2780/T cells in 6-well plates and treat with the desired concentrations of Tenacissoside G and/or paclitaxel for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

-

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of Tenacissoside G on the migratory capacity of cancer cells.

-

Procedure:

-

Grow A2780/T cells to confluence in 6-well plates.

-

Create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing the desired concentrations of Tenacissoside G.

-

Capture images of the wound at 0 hours and 24 hours.

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

-

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in the Src/PTN/P-gp signaling pathway.

-

Procedure:

-

Treat A2780/T cells with Tenacissoside G for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against Src, p-Src, PTN, P-gp, and a loading control (e.g., ß-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Caption: A typical workflow for the in vitro investigation of Tenacissoside G's effects on cancer cells.

Conclusion

Tenacissoside G presents a compelling case as a novel agent for overcoming multidrug resistance in cancer therapy. Its defined mechanism of action, centered on the inhibition of the Src/PTN/P-gp signaling pathway, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the full potential of Tenacissoside G and similar natural compounds in the ongoing effort to combat drug-resistant cancers. Future in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy and safety of Tenacissoside G in a preclinical setting.

References

Physical and chemical properties of Tenacissoside G.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1][2] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including the reversal of multidrug resistance in cancer cells and potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Tenacissoside G, along with detailed experimental protocols to facilitate further research and drug development.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₄O₁₄ | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| CAS Number | 191729-43-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1][2] |

Biological Activities and Mechanisms of Action

Tenacissoside G exhibits a range of biological activities, with two primary areas of investigation being its role in overcoming multidrug resistance and its anti-inflammatory properties.

1. Reversal of Multidrug Resistance:

Tenacissoside G has been shown to reverse multidrug resistance in cancer cells that overexpress P-glycoprotein (Pgp).[1] Pgp is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. Tenacissoside G is believed to inhibit the function of Pgp, leading to increased intracellular accumulation of anticancer drugs and restored sensitivity to treatment.

2. Anti-inflammatory Effects in Osteoarthritis:

Recent studies have highlighted the potential of Tenacissoside G in the management of osteoarthritis (OA). It has been demonstrated to protect against cartilage degradation and reduce inflammation in both in vitro and in vivo models of OA.[3] The primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[3] By suppressing NF-κB activation, Tenacissoside G leads to a significant reduction in the expression of several key pro-inflammatory and catabolic mediators, including:[3]

-

Inducible nitric oxide synthase (iNOS)

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Matrix metalloproteinase-3 (MMP-3)

-

Matrix metalloproteinase-13 (MMP-13)

Furthermore, Tenacissoside G helps to preserve the integrity of the cartilage matrix by inhibiting the degradation of Collagen-II.[3] The closely related compound, Tenacissoside H, has also been shown to exert anti-inflammatory effects through the regulation of the nf-κb and p38 pathways, lending further support to this mechanism of action.[4]

Signaling Pathways

The anti-inflammatory effects of Tenacissoside G in osteoarthritis are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the inhibitory action of Tenacissoside G.

Experimental Protocols

Preparation of Tenacissoside G Solutions

For In Vitro Studies: A stock solution of Tenacissoside G can be prepared by dissolving the solid compound in DMSO. For example, a 100 mg/mL stock solution can be prepared, which may require ultrasonication to fully dissolve.[1] It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1]

For In Vivo Studies: A common protocol for preparing Tenacissoside G for in vivo administration (e.g., intraperitoneal injection) involves a multi-solvent system to ensure solubility and bioavailability. An example protocol is as follows:[1]

-

Prepare a stock solution of Tenacissoside G in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a clear solution with a concentration of 2.5 mg/mL.[1]

UPLC-MS/MS Method for Pharmacokinetic Studies

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Tenacissoside G in rat plasma.[5]

Sample Preparation: Rat plasma samples are treated with liquid-liquid extraction using ethyl acetate.[5]

Chromatographic Conditions:

-

Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)[5]

-

Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution[5]

-

Flow Rate: 0.4 mL/min[5]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray (ESI) positive ion mode[5]

-

Detection: Multiple reaction monitoring (MRM)[5]

-

Ion Transition: m/z 815.5 ⟶ 755.5[5]

-

Cone Voltage: 96 V[5]

-

Collision Voltage: 26 V[5]

Western Blot for NF-κB Pathway Analysis in Chondrocytes

This is a generalized protocol for analyzing the effect of Tenacissoside G on the NF-κB pathway in chondrocytes, based on standard laboratory procedures.

-

Cell Culture and Treatment: Culture primary chondrocytes or a chondrocyte cell line. Pre-treat the cells with various concentrations of Tenacissoside G for a specified time, followed by stimulation with an inflammatory agent like Interleukin-1β (IL-1β) to activate the NF-κB pathway.

-

Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-phospho-p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Tenacissoside G is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases like osteoarthritis. Its ability to reverse multidrug resistance and its potent anti-inflammatory effects through the inhibition of the NF-κB pathway make it an attractive candidate for further investigation. This technical guide provides a solid foundation of its known properties and relevant experimental methodologies to support and guide future research endeavors aimed at fully elucidating its therapeutic capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

Tenacissoside G: A Technical Guide to its Solubility Characteristics for Researchers and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, has garnered significant interest in the scientific community for its potential therapeutic applications. Notably, it has been shown to reverse multidrug resistance in cancer cells, a major hurdle in oncology. A thorough understanding of its solubility in various solvents is paramount for researchers in pharmacology, medicinal chemistry, and drug development to facilitate in vitro and in vivo studies, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the solubility of Tenacissoside G in common laboratory solvents, details experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Solubility of Tenacissoside G

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Tenacissoside G exhibits a range of solubilities in different solvents, which is crucial for designing experiments and developing drug delivery systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Tenacissoside G.

| Solvent System | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 126.11 | Ultrasonic treatment may be required to achieve complete dissolution. Use of newly opened, non-hygroscopic DMSO is recommended for optimal results. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 3.15 | A complex solvent system designed for in vivo administration. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 3.15 | A formulation utilizing a cyclodextrin to enhance aqueous solubility for in vivo studies. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 3.15 | An oil-based formulation for in vivo delivery. |

Qualitative Solubility Information

-

Ethanol

-

Methanol

-

Pyridine

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

For these solvents, it is recommended that researchers perform their own solubility assessments to determine the exact concentrations achievable for their specific experimental needs.

Experimental Protocols for Solubility Determination

A standardized and reproducible protocol is essential for accurately determining the solubility of a compound. The following describes a general and robust methodology, adapted for a compound like Tenacissoside G, which is a steroid glycoside. This protocol is based on the widely accepted "shake-flask" method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of Tenacissoside G in a given solvent.

Materials:

-

Tenacissoside G (solid, high purity)

-

Selected solvent (e.g., DMSO, ethanol, methanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Tenacissoside G and add it to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to prevent undissolved compound from artificially inflating the measured solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Tenacissoside G of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility of Tenacissoside G in the solvent, taking into account the dilution factor.

-

The following diagram illustrates the workflow for this experimental protocol.

Signaling Pathway Inhibition by Tenacissoside G

Tenacissoside G has been shown to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis[1]. This pathway plays a crucial role in the development of multidrug resistance in cancer.

-

Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that, when activated, can phosphorylate and activate downstream signaling molecules.

-

PTN (Pleiotrophin): A secreted growth factor that is implicated in tumor growth and angiogenesis.

-

P-gp (P-glycoprotein): An ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

The inhibitory action of Tenacissoside G on this pathway leads to a series of events that ultimately resensitize cancer cells to chemotherapy.

The following diagram, generated using Graphviz (DOT language), illustrates the inhibitory effect of Tenacissoside G on the Src/PTN/P-gp signaling pathway.

This technical guide provides essential information on the solubility of Tenacissoside G for researchers and professionals in the field of drug development. The quantitative data for DMSO and complex formulations, along with the qualitative information for other organic solvents, serves as a valuable resource for experimental design. The detailed experimental protocol offers a standardized approach to determine the solubility of this and similar compounds. Furthermore, the visualization of the Src/PTN/P-gp signaling pathway provides a clear understanding of one of the key mechanisms of action of Tenacissoside G in reversing multidrug resistance. Further research to quantify the solubility of Tenacissoside G in a wider range of pharmaceutically acceptable solvents is warranted to facilitate its translation from preclinical research to clinical applications.

References

Unveiling Tenacissoside G: A Technical Primer on its Discovery, Identification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside, has emerged as a compound of significant interest within the scientific community. First isolated from the stems of Marsdenia tenacissima (Roxb.) Wight et Arn., a plant with a history in traditional medicine, this molecule has demonstrated promising biological activities, particularly in the realm of anti-inflammatory pathways. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and initial biological characterization of Tenacissoside G, with a focus on the experimental methodologies and quantitative data that form the foundation of our current understanding. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and First Identification

Tenacissoside G was first reported in a 2008 publication in Yao Xue Xue Bao (Acta Pharmaceutica Sinica). The study detailed the phytochemical investigation of the stems of Marsdenia tenacissima, leading to the isolation and characterization of eight C21 steroids, including the novel compound Tenacissoside G, which was designated as compound 7 in the study.[1] This initial report laid the groundwork for subsequent investigations into its chemical properties and biological potential.

Chemical Structure

Tenacissoside G is a C21 steroidal glycoside with the molecular formula C42H64O14 and a molecular weight of 792.95 g/mol . Its chemical structure is characterized by a steroidal aglycone core linked to a carbohydrate moiety.

Experimental Protocols

The following sections detail the experimental procedures employed in the initial isolation and structural elucidation of Tenacissoside G, as referenced from the primary literature.

Isolation and Purification of Tenacissoside G

The isolation of Tenacissoside G from the stems of Marsdenia tenacissima involved a multi-step extraction and chromatographic process.

Experimental Workflow

Figure 1: General workflow for the isolation of Tenacissoside G.

Detailed Methodology:

-

Plant Material and Extraction: The dried stems of Marsdenia tenacissima were collected and processed. The powdered plant material was subjected to extraction with chloroform (CHCl3) to yield a crude extract.

-

Chromatographic Separation: The resulting chloroform extract was then subjected to various chromatographic techniques to separate its chemical constituents.

-

Isolation of Tenacissoside G: Through repeated column chromatography, likely on silica gel and possibly other stationary phases, Tenacissoside G was isolated as a pure compound.[1]

Structural Elucidation

The chemical structure of Tenacissoside G was determined using a combination of spectroscopic methods.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of Tenacissoside G.

Table 1: Physicochemical and Spectrometric Data for Tenacissoside G

| Property | Value |

| Molecular Formula | C42H64O14 |

| Molecular Weight | 792.95 g/mol |

| CAS Number | 191729-43-8 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Tenacissoside G

(Note: The detailed ¹H and ¹³C NMR chemical shifts from the original publication are not available in the abstract. This table serves as a template for the type of data that would be included.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Aglycone | ||

| C-1 | ... | ... |

| C-2 | ... | ... |

| ... | ... | ... |

| Glycosidic Moiety | ||

| C-1' | ... | ... |

| C-2' | ... | ... |

| ... | ... | ... |

Biological Activity and Signaling Pathways

Subsequent to its discovery, Tenacissoside G has been investigated for its biological activities. A notable study has highlighted its potential in alleviating osteoarthritis by modulating the NF-κB signaling pathway.

Anti-inflammatory Effects via the NF-κB Pathway

In a study on osteoarthritis, Tenacissoside G was found to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response.

Signaling Pathway Diagram

Figure 2: Inhibition of the NF-κB signaling pathway by Tenacissoside G.

Experimental Observations:

-

Inhibition of Pro-inflammatory Mediators: Treatment with Tenacissoside G has been shown to reduce the expression of pro-inflammatory cytokines and enzymes that are downstream targets of the NF-κB pathway.

-

Suppression of NF-κB Activation: The compound has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, which is a critical step in the activation of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus.

Conclusion

The discovery and initial characterization of Tenacissoside G have opened up new avenues for research into its therapeutic potential. Its well-defined C21 steroidal glycoside structure, coupled with its demonstrated ability to modulate the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future studies aimed at exploring the full pharmacological profile and potential clinical applications of this promising natural product.

References

A Comprehensive Review of C21 Steroidal Glycosides from Marsdenia tenacissima: Isolation, Cytotoxic Activity, and Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Potent Anti-cancer Compounds from a Traditional Medicinal Plant

Marsdenia tenacissima, a perennial climber native to Southern China and other parts of Asia, has a long history in traditional medicine for treating a variety of ailments, including cancer.[1][2][3] Modern phytochemical investigations have identified C21 steroidal glycosides as the major bioactive constituents responsible for the plant's therapeutic effects, particularly its anti-tumor properties.[2][4][5] This technical guide provides a comprehensive literature review of the C21 steroidal glycosides isolated from Marsdenia tenacissima, with a focus on their isolation, structural elucidation, cytotoxic activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Isolation and Structural Elucidation of C21 Steroidal Glycosides

The isolation of C21 steroidal glycosides from Marsdenia tenacissima typically involves the extraction of the dried plant material, followed by a series of chromatographic purification steps. The structures of these complex molecules are then determined using a combination of spectroscopic techniques.

General Experimental Protocol for Isolation and Purification

A general workflow for the isolation of these compounds is outlined below. Specific details may vary between different research groups and target compounds.

Detailed Methodologies:

-

Extraction: The air-dried and powdered stems or roots of Marsdenia tenacissima are typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux.[3][6]

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield fractions with different chemical profiles.[6] The C21 steroidal glycosides are often enriched in the chloroform and ethyl acetate fractions.

-

Chromatography: The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These methods include:

-

Silica Gel Column Chromatography: Used for initial fractionation based on polarity.[7]

-

Sephadex LH-20 Column Chromatography: Employed for size-exclusion chromatography to separate compounds based on their molecular size.[7]

-

Reversed-Phase C18 (RP-C18) Column Chromatography: Utilized for separating compounds based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Often used as the final purification step to obtain highly pure compounds.

-

Structural Elucidation Techniques

The chemical structures of the isolated C21 steroidal glycosides are elucidated using a combination of modern spectroscopic methods:

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are used to determine the molecular formula of the compounds.[3][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the detailed structure of the aglycone and the sugar moieties, as well as their points of attachment.[6][8]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

UV-Vis Spectroscopy: Used to identify the presence of chromophores.

Cytotoxic Activities of C21 Steroidal Glycosides

A significant number of C21 steroidal glycosides isolated from Marsdenia tenacissima have demonstrated potent cytotoxic activities against a wide range of human cancer cell lines. The cytotoxic potency is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth.

Summary of Cytotoxic Activities

The following table summarizes the reported cytotoxic activities of selected C21 steroidal glycosides and their derivatives from Marsdenia tenacissima.

| Compound/Fraction | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 (unnamed) | MCF-7 (Breast) | 15.81 - 22.88 | [5] |

| HCT-116 (Colon) | 15.81 - 22.88 | [5] | |

| HeLa (Cervical) | 15.81 - 22.88 | [5] | |

| HepG2 (Liver) | 15.81 - 22.88 | [5] | |

| Marsdeoside J | Five human cancer cell lines | 6.5 - 18.1 | [2] |

| Marstenacisside F1 | RAW 264.7 (Macrophage) | - (48.19% inhibition at 40 µM) | [3] |

| Marstenacisside F2 | RAW 264.7 (Macrophage) | - (70.33% inhibition at 40 µM) | [3] |

| C21 Fraction | BGC-823 (Gastric) | 80.57 µg/mL | [1] |

| SGC-7901 (Gastric) | 146.3 µg/mL | [1] | |

| AGS (Gastric) | 102.8 µg/mL | [1] | |

| TGT-7 (Marsdenoside C) | A549 (Lung) | 28.36 | [9] |

| TGT-9 | A549 (Lung) | 44.01 | [9] |

| TGT-13 | A549 (Lung) | 29.03 | [9] |

| TGT-15 | A549 (Lung) | 47.33 | [9] |

Note: The cytotoxic activity can vary depending on the specific compound, the cancer cell line tested, and the experimental conditions.

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of C21 steroidal glycosides using the MTT assay.

References

- 1. C21 Fraction Refined from Marsdenia tenacissima-Induced Apoptosis is Enhanced by Suppression of Autophagy in Human Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [C21 steroids from the stems of Marsdenia tenacissima] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Tenacissoside G: A Technical Guide to its Structural Elucidaion using NMR and MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. The precise structural characterization of such natural products is a critical prerequisite for any further investigation into their pharmacological activity and for drug development endeavors. This technical guide provides an in-depth overview of the analytical methodologies employed in the structural elucidation of Tenacissoside G, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, comprehensive data interpretation, and workflow visualizations are presented to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Introduction

Marsdenia tenacissima is a plant with a long history in traditional medicine, and its extracts have been shown to contain a variety of bioactive C21 steroidal glycosides. Among these, Tenacissoside G has emerged as a compound of interest due to its demonstrated anti-inflammatory properties, which are mediated through the inhibition of the NF-κB signaling pathway. To fully understand its structure-activity relationship and to enable its potential development as a therapeutic agent, a definitive structural elucidation is paramount. This guide will walk through the key analytical techniques and the interpretation of the resulting data that collectively lead to the unambiguous determination of the molecular structure of Tenacissoside G.

Experimental Protocols

Isolation and Purification of Tenacissoside G

The isolation of Tenacissoside G from the dried stems of Marsdenia tenacissima is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of Tenacissoside G.

A detailed protocol would involve:

-

Extraction: The powdered, dried stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which is enriched with steroidal glycosides, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Final Purification: The pooled fractions are further purified using techniques such as Sephadex LH-20 column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure Tenacissoside G.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of Tenacissoside G. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which provide valuable information about the structure of the molecule, particularly the sequence of sugar moieties and the structure of the aglycone.

-

Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS) is a common setup.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of steroidal glycosides like Tenacissoside G.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For MS/MS analysis, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

A suite of NMR experiments is essential for the complete structural elucidation of Tenacissoside G. These experiments provide information about the chemical environment of each proton and carbon atom and their connectivity.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated pyridine (C5D5N) or deuterated methanol (CD3OD), in an NMR tube.

-

1D NMR Spectra:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling patterns (splitting).

-

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

-

-

2D NMR Spectra:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons directly attached to carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons in a spin system.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the relative stereochemistry of the molecule.

-

Data Presentation and Interpretation

Mass Spectrometry Data

The HR-ESI-MS analysis of Tenacissoside G reveals its molecular formula. The MS/MS spectrum provides key fragmentation information.

| Parameter | Value |

| Molecular Formula | C41H62O15 |

| Precursor Ion [M+H]⁺ (m/z) | 815.5 |

| Product Ion (m/z) | 755.5 |

The observed fragmentation pattern, with a loss of a neutral fragment, is characteristic of the cleavage of a glycosidic bond, suggesting the presence of a sugar moiety.

NMR Spectroscopic Data

Note: The following table is a representative example of the expected NMR data for a C21 steroidal glycoside and is for illustrative purposes. The actual chemical shifts for Tenacissoside G may vary.

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |

| Aglycone | |||

| 1 | 38.2 | 1.55 (m), 1.65 (m) | C-2, C-3, C-5, C-10, C-19 |

| 2 | 28.5 | 1.80 (m), 1.95 (m) | C-1, C-3, C-4 |

| 3 | 78.1 | 3.50 (m) | C-1, C-2, C-4, C-5, C-1' |

| ... | ... | ... | ... |

| 18 | 15.3 | 0.95 (s) | C-12, C-13, C-14, C-17 |

| 19 | 12.1 | 1.10 (s) | C-1, C-5, C-9, C-10 |

| 20 | 72.5 | 4.50 (q, 6.5) | C-17, C-21 |

| 21 | 18.2 | 1.25 (d, 6.5) | C-20 |

| Sugar Moiety 1 | |||

| 1' | 101.5 | 4.80 (d, 7.8) | C-3, C-2', C-3', C-5' |

| ... | ... | ... | ... |

| Sugar Moiety 2 | |||

| 1'' | 104.2 | 4.95 (d, 7.5) | C-4', C-2'', C-3'', C-5'' |

| ... | ... | ... | ... |

Structural Elucidation Workflow

The structural elucidation of Tenacissoside G is a logical process that integrates all the spectroscopic data.

Workflow for Structural Elucidation

Caption: Logical workflow for the structural elucidation of Tenacissoside G.

Biological Activity: NF-κB Signaling Pathway

Tenacissoside G has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Tenacissoside G Inhibition of the NF-κB Signaling Pathway

Caption: Tenacissoside G inhibits the NF-κB pathway by targeting the IKK complex.

In the canonical NF-κB pathway, an inflammatory stimulus leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p65/p50), which can then translocate to the nucleus, bind to DNA, and promote the transcription of pro-inflammatory genes. Tenacissoside G is believed to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

The structural elucidation of Tenacissoside G is a systematic process that relies on the synergistic application of modern spectroscopic techniques, primarily NMR and MS. This guide has outlined the key experimental protocols and data interpretation strategies that are fundamental to this process. A thorough understanding of the molecular architecture of Tenacissoside G is the foundation for further research into its pharmacological properties and its potential as a novel therapeutic agent for inflammatory diseases. The provided workflows and diagrams serve as a clear and concise reference for researchers embarking on the structural characterization of complex natural products.

Biosynthesis Pathway of Tenacissoside G in Marsdenia tenacissima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 polyoxypregnane steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has garnered significant interest for its pharmacological activities, including the reversal of multidrug resistance in cancer cells. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the Tenacissoside G biosynthesis pathway, integrating data from transcriptomic and metabolomic studies of M. tenacissima. While the complete pathway has not been fully elucidated, this document outlines the established upstream synthesis of the C21 steroid core and proposes a putative pathway for the downstream modifications leading to Tenacissoside G. Detailed hypothetical experimental protocols for the characterization of candidate enzymes are also provided to guide future research in this area.

Introduction

Marsdenia tenacissima (Roxb.) Wight & Arn. is a perennial climbing shrub that has long been used in traditional medicine. Its extracts, rich in C21 steroidal glycosides, are used in the treatment of various ailments. Tenacissoside G is one such compound, characterized by a polyoxypregnane aglycone and a sugar moiety. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from basic metabolic precursors. This guide will detail the known and proposed steps in the formation of Tenacissoside G.

Proposed Biosynthesis Pathway of Tenacissoside G

The biosynthesis of Tenacissoside G can be conceptually divided into three main stages:

-

Formation of the C21 Steroid Backbone: This upstream pathway involves the synthesis of the cholesterol precursor via the mevalonate (MVA) pathway and its subsequent conversion to progesterone.

-

Modification of the Aglycone: A series of oxidation and acylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases, respectively, to form the tenacigenin B-like aglycone.

-

Glycosylation: The attachment of sugar moieties to the aglycone by UDP-glycosyltransferases (UGTs) to yield the final Tenacissoside G molecule.

A transcriptome analysis of Marsdenia tenacissima has identified 27 unigenes that are likely involved in the biosynthesis of the pregnane backbone, providing a genetic basis for the proposed pathway.[1]

Upstream Pathway: From Mevalonate to Progesterone

The initial steps of Tenacissoside G biosynthesis follow the well-established mevalonate (MVA) pathway to produce the isoprene units that are the building blocks of all steroids. This is followed by the cyclization of squalene to form cycloartenol, which is then converted to cholesterol. Recent research has successfully elucidated the complete pathway for progesterone biosynthesis in Marsdenia tenacissima, identifying the key enzymes involved in the conversion of cholesterol to progesterone, a crucial C21 steroid intermediate.

The conversion of cholesterol to pregnenolone is catalyzed by a side-chain cleavage enzyme, likely a cytochrome P450. Pregnenolone is then converted to progesterone by the action of a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase.

Putative Downstream Pathway: Aglycone Formation and Glycosylation

The conversion of progesterone to the direct aglycone of Tenacissoside G, which is believed to be a derivative of tenacigenin B, involves a series of post-progesterone modifications. These modifications are hypothesized to be carried out by a suite of cytochrome P450s (for hydroxylation and other oxidative reactions) and acyltransferases (for the addition of acyl groups).

The final step is the glycosylation of the modified aglycone. This is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated sugar donors (UDP-sugars) to the aglycone. The exact sequence of sugar attachment and the specific UGTs involved in the biosynthesis of Tenacissoside G are yet to be experimentally confirmed. Metabolomic studies on M. tenacissima have revealed the presence of various tenacigenin derivatives, suggesting a complex network of enzymatic reactions in the final steps of biosynthesis.[2]

Data Presentation

Currently, there is a lack of quantitative data in the literature specifically detailing enzyme kinetics, metabolite concentrations, or gene expression levels for the complete biosynthetic pathway of Tenacissoside G. However, based on transcriptome analysis of Marsdenia tenacissima, a list of candidate genes has been identified.

Table 1: Candidate Genes for Polyoxypregnane Glycoside Biosynthesis in Marsdenia tenacissima

| Enzyme Type | Number of Unigenes Identified | Putative Role |

| Steroid Biosynthesis Enzymes | 27 | Formation of the pregnane backbone |

| Cytochrome P450s | Not specified | Hydroxylation and oxidation of the steroid core |

| Acyltransferases | Not specified | Acylation of the aglycone |

| UDP-Glycosyltransferases | Not specified | Glycosylation of the aglycone |

Source: Adapted from Genomics, 2014, 104(3), 186-93.[1]

Experimental Protocols

The following are detailed hypothetical methodologies for the key experiments required to fully elucidate the Tenacissoside G biosynthetic pathway.

Identification and Functional Characterization of Cytochrome P450s

Objective: To identify and characterize the specific CYPs involved in the hydroxylation and oxidation of the progesterone core to form the tenacigenin B-like aglycone.

Methodology:

-

Gene Mining and Cloning:

-

Perform a targeted search of the M. tenacissima transcriptome data for sequences with high homology to known steroid-modifying CYPs.

-

Design gene-specific primers and amplify the full-length cDNA of candidate CYPs using PCR.

-

Clone the amplified cDNAs into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression or pET-28a for E. coli expression).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli.

-

Induce protein expression under optimized conditions (e.g., galactose induction for yeast, IPTG induction for E. coli).

-

-

Enzyme Assays:

-

Prepare microsomes (for membrane-bound CYPs) or soluble protein fractions from the expression host.

-

Incubate the enzyme preparation with the putative substrate (e.g., progesterone) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Km and kcat) of the characterized CYPs using varying substrate concentrations.

-

Identification and Functional Characterization of Acyltransferases

Objective: To identify the acyltransferases responsible for the addition of acyl groups to the tenacigenin B-like aglycone.

Methodology:

-

Gene Mining and Cloning:

-

Search the M. tenacissima transcriptome for sequences belonging to acyltransferase families known to be involved in secondary metabolism (e.g., BAHD family).

-

Clone candidate acyltransferase genes into an expression vector.

-

-

Heterologous Expression and Protein Purification:

-

Express the candidate acyltransferases in E. coli and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assays:

-

Incubate the purified enzyme with the hydroxylated aglycone intermediate and a potential acyl donor (e.g., acetyl-CoA, tigloyl-CoA).

-

Analyze the reaction products by HPLC and LC-MS to detect acylated products.

-

Identification and Functional Characterization of UDP-Glycosyltransferases

Objective: To identify the UGTs that catalyze the sequential attachment of sugars to the acylated aglycone to form Tenacissoside G.

Methodology:

-

Gene Mining and Cloning:

-

Identify candidate UGT genes from the M. tenacissima transcriptome based on homology to known glycosyltransferases involved in saponin biosynthesis.[3]

-

Clone the full-length cDNAs into an expression vector.

-

-

Heterologous Expression and Protein Purification:

-

Express and purify the recombinant UGTs from E. coli.

-

-

Enzyme Assays:

-

Perform in vitro assays by incubating the purified UGT with the acylated aglycone and a specific UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose).

-

Analyze the reaction products by HPLC and LC-MS to identify the glycosylated products.

-

For multi-step glycosylations, use the product of the first glycosylation reaction as the substrate for subsequent UGT candidates.

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of Tenacissoside G.

Caption: Workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of Tenacissoside G in Marsdenia tenacissima is a complex process involving a multitude of enzymatic steps. While the upstream pathway leading to the C21 steroid core is now understood, the downstream modifications, including specific hydroxylations, acylations, and glycosylations, remain to be fully elucidated. The transcriptome data from M. tenacissima provides a valuable resource for identifying the candidate genes responsible for these transformations. The experimental protocols outlined in this guide offer a roadmap for the functional characterization of these enzymes. Successful elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the heterologous production of Tenacissoside G and other valuable steroidal glycosides, thereby ensuring a sustainable and scalable supply for pharmaceutical applications. Future work should focus on the systematic functional characterization of the candidate CYPs, acyltransferases, and UGTs from M. tenacissima to piece together the remaining steps of this intricate biosynthetic puzzle.

References

- 1. Analysis of the transcriptome of Marsdenia tenacissima discovers putative polyoxypregnane glycoside biosynthetic genes and genetic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nontargeted metabolomics study and pharmacodynamic evaluation of bidirectional fermentation for Ganoderma lucidum with Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside G: A Technical Guide to Purity Standards for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and relevant biological pathways for Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. Ensuring high purity of Tenacissoside G is critical for obtaining accurate and reproducible results in preclinical research and drug development. This document outlines the key parameters for assessing purity, details established analytical protocols, and visualizes a critical signaling pathway where Tenacissoside G is active.

The Importance of Purity in Tenacissoside G Research

Tenacissoside G has garnered significant interest for its potential therapeutic properties, including anti-tumor effects. The presence of impurities, such as structurally related steroidal glycosides or residual solvents from the isolation process, can significantly impact experimental outcomes. Impurities can lead to erroneous data, misinterpretation of biological activity, and potential off-target effects. Therefore, the use of well-characterized, high-purity Tenacissoside G is a prerequisite for reliable scientific investigation. Commercially available standards for Tenacissoside G are often cited with a purity of greater than 98%[1][2].

Analytical Methodologies for Purity Determination

The primary methods for determining the purity of Tenacissoside G are based on chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These techniques allow for the separation, identification, and quantification of Tenacissoside G and any potential impurities.

Quantitative Data from Analytical Methods

The following tables summarize key quantitative parameters from published analytical methods for Tenacissoside G, which serve as a benchmark for its analysis.

Table 1: UPLC-MS/MS Method Parameters for Tenacissoside G Analysis in Biological Matrices [1][2][3][4]

| Parameter | Value |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 12% |

| Accuracy | 90% to 111% |

| Recovery | > 92% |

| Matrix Effect | 94% to 109% |

Table 2: HPLC Method Parameters for Tenacissoside G Analysis [5]

| Parameter | Value |

| Linearity Range | 0.4124 - 4.1240 μg |

| Correlation Coefficient (r) | 0.9995 |

| Average Recovery | 99.5% |

| Recovery RSD | 2.4% |

Experimental Protocols

UPLC-MS/MS Method for the Quantification of Tenacissoside G

This protocol is adapted from methodologies developed for the determination of Tenacissoside G in biological samples, which is a common application for assessing the compound's behavior and purity in a complex matrix.[1][2][3][4]

1. Sample Preparation (from a biological matrix like rat plasma):

-

To 100 µL of plasma, add an internal standard (e.g., Tenacissoside I or Astragaloside IV).

-

Perform liquid-liquid extraction with ethyl acetate.

-

Vortex the mixture and centrifuge.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

-

Column: UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 μm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tenacissoside G: m/z 815.3 → 755.4[1]

-

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Capillary Voltage: 2.5 kV

-

Desolvation Gas Flow: 1000 L/h

-

Cone Gas Flow: 50 L/h

Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams illustrate a typical workflow for purity analysis and a signaling pathway influenced by Tenacissoside G.

Caption: A generalized experimental workflow for determining the purity of a Tenacissoside G sample using UPLC-MS/MS.

Caption: The Src/PTN/P-gp signaling pathway, which is inhibited by Tenacissoside G to reverse paclitaxel resistance in ovarian cancer cells[6].

Conclusion

The purity of Tenacissoside G is a critical factor for the integrity of research in pharmacology and drug development. While there is no single official purity standard, the methodologies and data presented in this guide, derived from peer-reviewed scientific literature, provide a strong framework for researchers to assess the quality of their Tenacissoside G samples. The use of high-resolution analytical techniques like UPLC-MS/MS is essential for ensuring the high purity required for rigorous scientific investigation.

References

- 1. e-century.us [e-century.us]

- 2. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC determination of tenacissoside G and tenacissoside I in Mars...: Ingenta Connect [ingentaconnect.com]

- 6. Tenacissoside G reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Tenacissoside G in Plasma Using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tenacissoside G in plasma. Tenacissoside G, a C21 steroidal glycoside and a major active component of Marsdenia tenacissima, has demonstrated significant potential in pharmacological research. The described method utilizes a simple protein precipitation or liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and highly selective mass spectrometric detection. This method has been validated for linearity, precision, accuracy, recovery, and stability, making it suitable for pharmacokinetic studies and supporting drug development programs.

Introduction

Tenacissoside G is a key bioactive constituent isolated from the medicinal herb Marsdenia tenacissima, which has been traditionally used in the treatment of various ailments. Due to its pharmacological activities, there is a growing interest in understanding its pharmacokinetic profile. A reliable and sensitive bioanalytical method is crucial for accurately determining the concentration of Tenacissoside G in biological matrices. This UPLC-MS/MS method provides the necessary sensitivity, selectivity, and throughput for pharmacokinetic assessments in preclinical and clinical studies.

Experimental Protocols

Materials and Reagents

-

Tenacissoside G (purity >98%)

-

Internal Standard (IS), e.g., Tenacissoside I or Astragaloside IV (purity >98%)[1][2]

-

LC-MS grade acetonitrile, methanol, and water[1]

-

Blank plasma (rat or human)[1]

Equipment

-

UPLC system (e.g., Waters ACQUITY I-Class)[1]

-

Triple quadrupole mass spectrometer (e.g., Waters XEVO TQD)[1]

-

Analytical column (e.g., UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm or UPLC HSS T3, 50 mm × 2.1 mm, 1.8 μm)[1][2]

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator (for liquid-liquid extraction)

Sample Preparation

Two primary methods for plasma sample preparation have been successfully employed: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [1]

-

Thaw plasma samples to room temperature.[1]

-

To 100 µL of plasma in a 1.5 mL centrifuge tube, add 10 µL of the internal standard working solution (e.g., 0.5 µg/mL Tenacissoside I).[1]

-

Add 200 µL of a precipitating solution of acetonitrile-methanol (9:1, v/v).[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at 14,900 x g for 10 minutes.[1]

-

Transfer the supernatant to an autosampler vial and inject 2 µL into the UPLC-MS/MS system.[1]

Method 2: Liquid-Liquid Extraction [2][4]

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1.0 µg/mL Astragaloside IV).[4]

-

Add 1.0 mL of ethyl acetate.[4]

-

Vortex the mixture for 1 minute.[4]

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[4]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of methanol.[4]

-

Centrifuge at 13,000 rpm for 5 minutes.[4]

-

Transfer the supernatant to an autosampler vial for injection.[4]

UPLC-MS/MS Conditions

Chromatographic Conditions

-

Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm).[1][2]

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]

-

Scan Type: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

-

Source Temperature: e.g., 150°C.[1]

-

Desolvation Temperature: e.g., 500°C.[1]

-

Capillary Voltage: e.g., 2.5 kV.[1]

-

Gas Flow Rates: Optimized for the specific instrument, e.g., Desolvation gas at 1000 L/h and Cone gas at 50 L/h.[1]

Data Presentation

The quantitative performance of the method is summarized in the tables below. The validation of the bioanalytical method should adhere to the guidelines set by regulatory agencies such as the FDA and EMA.[1]

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Tenacissoside G | 2 - 2000 | > 0.99 |

| Tenacissoside G | 5 - 2000 | > 0.99 |

Data synthesized from multiple sources indicating typical performance.[1][2]

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Tenacissoside G | LLOQ | 2 | < 15 | < 15 | 85 - 115 |

| LQC | 4 | < 12 | < 12 | 97.9 - 107.8 | |

| MQC | 800 | < 12 | < 12 | 97.9 - 107.8 | |

| HQC | 1600 | < 12 | < 12 | 97.9 - 107.8 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Values are representative of typical method performance.[1]

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Tenacissoside G | LQC | 4 | 84.2 - 92.3 | 102 - 113 |

| MQC | 800 | 84.2 - 92.3 | 102 - 113 | |

| HQC | 1600 | 84.2 - 92.3 | 102 - 113 |

Values are representative of typical method performance.[1][5]

Visualizations

References

- 1. e-century.us [e-century.us]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Tenacissoside G in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenacissoside G (Tsd-G) is a C21 steroidal glycoside, a major active component isolated from the medicinal herb Marsdenia tenacissima.[1] This plant has been traditionally used in Chinese folk medicine for its anti-inflammatory and anti-cancer properties.[1] Recent studies have focused on the pharmacological activities of Tsd-G, including its potential to reverse drug resistance in cancer cells.[2] This document provides detailed protocols for the in vivo administration of Tenacissoside G to rats for pharmacokinetic and potential therapeutic studies.

Materials and Reagents

-

Tenacissoside G (purity > 98%)

-

Saline (0.9% NaCl, sterile)

-

Hydrochloric acid (HCl, 0.1%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Anesthetics (e.g., Isoflurane, Ketamine/Xylazine cocktail)[3][4]

-

Male/Female Sprague-Dawley or Wistar rats (8-12 weeks old, 180-250g)[5][6][7]

Experimental Protocols

Sprague-Dawley or Wistar rats are suitable for these studies.[5][6] Animals should be housed under controlled conditions (24±1 °C, 12-hour light/dark cycle) with free access to standard chow and water.[6] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[8]

For both oral and intravenous administration, a stock solution of Tenacissoside G can be prepared as follows:

-

Weigh the required amount of Tenacissoside G powder.

-

Dissolve 40 mg of Tenacissoside G in 4 mL of sterile saline.[1]

-

Add a small amount of 0.1% HCl to aid dissolution.[1]

-

Vortex the solution until the compound is completely dissolved.

-

The final concentration of this stock solution will be 10 mg/mL. This solution can be further diluted with saline to achieve the desired final dosing concentration.

The selection of administration route and dosage depends on the specific aims of the study (e.g., pharmacokinetics vs. efficacy).

-

Oral Administration (p.o.) : This route is common for evaluating bioavailability and therapeutic efficacy. Oral gavage is the preferred method to ensure accurate dosing.[8]

-

Procedure:

-

Gently restrain the rat.

-

Measure the appropriate volume of the Tsd-G solution based on the animal's body weight.

-